

Methyl 3-amino-2-bromobenzoate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

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An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **Methyl 3-amino-2-bromobenzoate**, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the chemical formula $C_8H_8BrNO_2$.^[1] Its molecular structure consists of a benzoate backbone substituted with an amino group at the 3-position and a bromine atom at the 2-position.^[1]

Synonyms:

- 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER^[1]
- Benzoic acid, 3-amino-2-bromo-, methyl ester^[1]
- **Methyl 3-amino-2-bromobenzoate** 95%^[1]

Quantitative Data Summary

The key physicochemical properties of **Methyl 3-amino-2-bromobenzoate** are summarized in the table below.

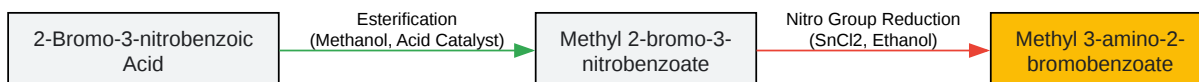
Property	Value
Molecular Formula	C8H8BrNO2
Molecular Weight	230.06 g/mol [1]
CAS Number	106896-48-4[1]
Appearance	Clear, bright orange to amber liquid[1]
Boiling Point	314.1 ± 22.0 °C (Predicted)[1]
Density	1.583 g/mL at 25 °C[1]
Refractive Index	n20/D 1.601[1]
Flash Point	>110 °C[1]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of **Methyl 3-amino-2-bromobenzoate** is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-nitrobenzoate.[1] This section provides a detailed protocol for a two-step synthesis, starting from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic acid to the final product, **Methyl 3-amino-2-bromobenzoate**.



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A two-step synthesis workflow for **Methyl 3-amino-2-bromobenzoate**.

Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid

Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

- 2-Bromo-3-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate

Objective: To synthesize the final product, **Methyl 3-amino-2-bromobenzoate**, by reducing the nitro group of the intermediate.

Materials:

- Methyl 2-bromo-3-nitrobenzoate
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Ethyl acetate
- 2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)
- Saturated aqueous sodium chloride (brine)
- Diatomaceous earth (optional)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$).^[1]
- Heat the reaction mixture under reflux for approximately 2 hours, monitoring the disappearance of the starting material by TLC.^[1]
- After cooling to ambient temperature, remove the solvent under reduced pressure.^[2]

- Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]
- Filter the mixture and transfer the filtrate to a separatory funnel.
- Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **Methyl 3-amino-2-bromobenzoate**.

Analytical Protocols

Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Methyl 3-amino-2-bromobenzoate** and separate it from potential isomers or impurities.

Instrumentation and Conditions:

- System: Standard HPLC with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.[2]
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm.[2]
- Injection Volume: 10 μ L.[2]

Procedure:

- **Sample Preparation:** Prepare a standard solution of the sample at a concentration of approximately 10-100 µg/mL in the initial mobile phase composition.[2]
- **System Equilibration:** Equilibrate the column with the starting mobile phase composition for at least 30 minutes.
- **Gradient Elution:** Employ a gradient program to ensure the separation of components with varying polarities. A representative gradient could be:
 - 0-10 min: 20-80% Acetonitrile
 - 10-12 min: Hold at 80% Acetonitrile
 - 12-15 min: Return to 20% Acetonitrile for re-equilibration[2]
- **Data Analysis:** Identify the product peak by its retention time and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of **Methyl 3-amino-2-bromobenzoate**.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a clean NMR tube.[3]
- **Internal Standard:** Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
- **Spectral Interpretation:** The resulting spectra should be consistent with the structure of **Methyl 3-amino-2-bromobenzoate**, showing characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

Safety, Storage, and Handling

Methyl 3-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is relatively stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C to prevent potential oxidation or hydrolysis.[1]

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